molecular formula C5HF4NO B1340211 2,3,5,6-Tetrafluoropyridin-4-ol CAS No. 2693-66-5

2,3,5,6-Tetrafluoropyridin-4-ol

Cat. No. B1340211
CAS RN: 2693-66-5
M. Wt: 167.06 g/mol
InChI Key: OYRHEJZOLQEJFB-UHFFFAOYSA-N
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Description

The compound of interest, 2,3,5,6-Tetrafluoropyridin-4-ol, is a fluorinated pyridine derivative. Fluorinated pyridines are a significant class of compounds due to their utility in various chemical reactions and their role in the development of materials and pharmaceuticals. The papers provided discuss several related fluorinated pyridines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated pyridines involves various methods. For instance, nickel complexes have been used as intermediates for the synthesis of new tetrafluoropyridines, as demonstrated by the reaction of [Ni(COD)2] with 3-chlorotetrafluoropyridine, leading to the formation of nickel complexes and subsequent synthesis of 3-substituted tetrafluoropyridines . Another method includes the synthesis of a charge-transfer complex involving 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF4) . Additionally, azide chemistry has been employed to synthesize 4-azido-2,3,5,6-tetrafluoropyridine, which can undergo various thermal reactions . The synthesis of 2,3,5,6-tetrafluoropyridine-4-aldehyde and -4-nitrile has been achieved through ozonolysis and reduction reactions .

Molecular Structure Analysis

Density functional theory (DFT) calculations have been used to study the molecular structure of related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine. These studies provide insights into the geometries, vibrational wave numbers, and molecular stability of these compounds . X-ray crystallography has also been utilized to determine the structure of nickel complexes derived from tetrafluoropyridine .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridines includes their ability to undergo C-C coupling reactions, as seen with nickel complexes . Azido derivatives of tetrafluoropyridine can participate in 1,3-dipolar cycloaddition reactions and C-H insertion reactions . Furthermore, tetrafluoropyridines can interact with various nucleophiles, leading to substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines have been extensively studied. The first reduction potential of the charge-transfer complex mentioned earlier indicates a high electron-accepting ability . The thermodynamic properties, such as heat capacity, entropy, enthalpy, and Gibbs free energy, have been calculated for related compounds, providing valuable information about their stability and reactivity . The synthesis of precursors for radiolabeling peptides for PET imaging demonstrates the application of these compounds in nuclear medicine .

Scientific Research Applications

Regioselective Nucleophilic Substitution

2,3,5,6-Tetrafluoropyridin-4-ol demonstrates selective behavior in nucleophilic substitution reactions. Modification of this compound through the introduction of a trialkylsilyl group at specific positions can selectively displace a halogen atom, enhancing its utility in synthetic chemistry (Schlosser, Rausis, & Bobbio, 2005).

Vibrational Spectral Studies and Thermodynamics

Advanced computational methods like Density Functional Theory (DFT) have been used to analyze the vibrational spectra and thermodynamic properties of tetrafluoropyridin-4-ol derivatives. This analysis provides insights into molecular stability, bond strength, and charge transfer mechanisms in these molecules (Selvarani, Balachandran, & Vishwanathan, 2014).

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies of tetrafluoropyridin-4-ol, especially when oriented in nematic phases, have provided valuable structural data. These studies offer insights into molecular orientations and interactions within substituted pyridines (Orrell & Šik, 1981).

Synthesis and Reactions

2,3,5,6-Tetrafluoropyridin-4-ol is a key intermediate in synthesizing various derivatives, demonstrating its broad applicability in heterocyclic and organometallic chemistry. Its reactions and transformations have been extensively studied, revealing pathways to create complex molecular structures (Banks, Haszeldine, & Young, 1967).

Photochemical and Thermal Reactions

The compound's behavior under different conditions, like thermal decomposition and photochemical reactions, has been a subject of interest. These studies help in understanding the stability and reactivity of fluorinated pyridines under various conditions (Procacci, Blagg, Perutz, Rendón, & Whitwood, 2013).

Synthesis of Novel Fluorinated Compounds

2,3,5,6-Tetrafluoropyridin-4-ol serves as a precursor in the synthesis of new fluorinated compounds, which have potential applications in biological and pharmaceutical research. The creation of such compounds expands the scope of medicinal chemistry (Raache, Sekhri, & Tabchouche, 2016).

Charge Density and Electronic Structure Analysis

Studies on charge density distributions and electronic structures of tetrafluoropyridin-4-ol derivatives provide a deeper understanding of atomic charges, bonding, and intermolecular interactions, crucial for designing materials with specific electronic properties (Stammler, Vishnevskiy, Sicking, & Mitzel, 2013).

Safety And Hazards

The safety information for 2,3,5,6-Tetrafluoropyridin-4-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

2,3,5,6-tetrafluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHEJZOLQEJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478082
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoropyridin-4-ol

CAS RN

2693-66-5
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Peloquin, CA Corley, SK Adas… - Acta Crystallographica …, 2019 - scripts.iucr.org
Five new crystal structures of perfluoropyridine substituted in the 4-position with phenoxy, 4-bromophenoxy, naphthalen-2-yloxy, 6-bromonaphthalen-2-yloxy, and 4,4′-biphenoxy are …
Number of citations: 2 scripts.iucr.org
АD KUDIYAROVA, JM ASHUROV… - … Chemical Journal/O' …, 2021 - search.ebscohost.com
Background. Modern science of Uzbekistan expects a tendency to integrate with industry. Obtaining new pharmacologically active compounds becomes relevant in the development of …
Number of citations: 0 search.ebscohost.com
L Politanskaya, B Khasanov, A Potapov - Journal of Fluorine Chemistry, 2022 - Elsevier
An effective strategy for the synthesis of new polyfluoropyridine derivatives, which are valuable building blocks in the synthesis of potentially biologically active fluorine-containing …
Number of citations: 0 www.sciencedirect.com
DJ Simpkin - 1979 - search.proquest.com
SYNTHESIS AND REACTIONS OF FLUORINATED HETEROCYCLES by DJ SIMPKIN, B.Sc. Page 1 SYNTHESIS AND REACTIONS OF FLUORINATED HETEROCYCLES by DJ …
Number of citations: 0 search.proquest.com

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